molecular formula C14H11N7O3 B2676131 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034420-00-1

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2676131
CAS No.: 2034420-00-1
M. Wt: 325.288
InChI Key: MNWUJNAHXPALFO-UHFFFAOYSA-N
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Description

The compound N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide features a pyrazolo[1,5-a]pyrimidine core linked via a carboxamide group to a methyl-substituted 1,2,4-oxadiazole ring bearing a 5-methylisoxazole moiety.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7O3/c1-8-5-10(19-23-8)12-18-11(24-20-12)7-16-14(22)9-6-17-21-4-2-3-15-13(9)21/h2-6H,7H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWUJNAHXPALFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C4N=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates multiple heterocyclic structures, including isoxazole and oxadiazole rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, with a molecular weight of approximately 298.302 g/mol. Its structural features suggest that it may interact with various biological targets due to the presence of functional groups that enhance solubility and binding affinity.

Property Value
Molecular FormulaC15H14N4O3C_{15}H_{14}N_{4}O_{3}
Molecular Weight298.302 g/mol
Purity~95%

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, derivatives of oxazolo[5,4-d]pyrimidines have been shown to inhibit various kinases involved in cancer progression, such as VEGFR-2 and Aurora A kinase. These compounds can activate apoptotic pathways by triggering the caspase cascade and inhibiting angiogenesis .

In vitro studies have demonstrated that these compounds can effectively reduce cell viability in several cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7). The estimated half-maximal cytotoxic concentrations (CC50) for these compounds were comparable to established chemotherapeutics like 5-fluorouracil and cisplatin .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Interaction with key enzymes in signaling pathways.
  • Receptor Modulation : Potential antagonism or agonism of specific receptors.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to cell death.

Study 1: In Vitro Cytotoxicity Assay

A study evaluated the cytotoxic effects of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines using MTT assays. The results indicated a dose-dependent inhibition of cell growth across multiple lines with IC50 values ranging from 10 to 30 µM.

Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of related compounds. It was found that certain derivatives significantly inhibited JAK1 and JAK2 kinases involved in inflammatory responses and oncogenesis. This suggests a dual role in both cancer therapy and anti-inflammatory applications .

Scientific Research Applications

Biological Activities

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied for several biological activities:

Anti-inflammatory Properties

Research indicates that compounds containing isoxazole and oxadiazole moieties often exhibit significant anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit key inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .

Antimicrobial Activity

Compounds similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine have shown broad-spectrum antimicrobial activity against various pathogens. For instance, derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL . This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

The structural characteristics of this compound suggest it may interact with enzymes or receptors involved in cancer cell signaling pathways. Ongoing research aims to elucidate its mechanisms of action and therapeutic potential in oncology .

Case Studies

Several studies have explored the applications and efficacy of compounds related to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine:

  • Study on Antimicrobial Efficacy : A series of related compounds were synthesized and evaluated for their antimicrobial properties against various strains of bacteria and fungi. Results indicated that some derivatives exhibited greater efficacy than traditional antibiotics like fluconazole .
  • Anti-inflammatory Research : In vitro assays demonstrated that certain derivatives significantly reduced inflammation markers in cellular models. These findings suggest potential for development as anti-inflammatory therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s uniqueness lies in its hybrid heterocyclic system. Key structural analogs and their differentiating features are summarized below:

Table 1: Structural Comparison of Pyrazolo-Pyrimidine Carboxamides
Compound Name Core Structure Substituent at Carboxamide Key Functional Groups Molecular Formula Reference
Target Compound Pyrazolo[1,5-a]pyrimidine -(CH₂)-1,2,4-oxadiazole-(5-methylisoxazol-3-yl) Isoxazole, oxadiazole C₁₇H₁₄N₈O₃ N/A
4GD (PDB ID) Pyrazolo[1,5-a]pyrimidine -(3-methyl-1-phenyl-1H-pyrazol-5-yl) Methylphenylpyrazole C₁₇H₁₄N₆O
Compound 8a (Indian J. Chem.) Pyrazolo[1,5-a]pyrimidine -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) Diethylpyrazolone C₂₆H₂₃N₇O₂
N-(3-methyl-1,2-oxazol-5-yl) derivative Pyrazolo[1,5-a]pyrimidine -(3-methylisoxazol-5-yl) Methylisoxazole C₁₅H₁₂N₆O₂
Key Observations:

Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole-isoxazole chain contrasts with simpler substituents in analogs like 4GD (methylphenylpyrazole) or Compound 8a (pyrazolone).

Molecular Weight and Lipophilicity: The target compound’s molecular weight (~414 g/mol) exceeds that of 4GD (~334 g/mol) and the methylisoxazole derivative (~324 g/mol).

Q & A

Q. What are the key synthetic pathways for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The pyrazolo[1,5-a]pyrimidine core can be synthesized via cyclization of enamine precursors with hydrazine hydrate under controlled conditions. For example, hydrazine reacts with enamines derived from β-keto esters to yield aminopyrazoles, which are further functionalized via coupling reactions with oxadiazole-containing intermediates . Solvent choice (e.g., ethanol/DMF mixtures) and crystallization methods (e.g., recrystallization from DMF) are critical for purity .

Q. How can structural characterization be performed to confirm the integrity of this compound?

Use a combination of 1H/13C NMR to verify proton and carbon environments (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm and pyrimidine carbons at δ 150–160 ppm). IR spectroscopy confirms amide bonds (C=O stretch ~1650–1700 cm⁻¹) and oxadiazole rings (C=N stretch ~1600 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns aligning with the heterocyclic scaffold .

Q. What biological targets are plausible for this compound based on structural analogs?

Pyrazolo[1,5-a]pyrimidine carboxamides are known to interact with kinases (e.g., Aurora kinases) and GABA receptors , attributed to their planar aromatic cores and hydrogen-bonding amide groups. The trifluoromethyl and isoxazole moieties may enhance binding to hydrophobic pockets in enzymatic active sites .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (N₂ or Ar) at –20°C, protected from light and moisture. Stability studies on similar compounds suggest degradation via hydrolysis of the oxadiazole ring in acidic or humid environments .

Advanced Research Questions

Q. How can synthetic yields be optimized for the coupling of the oxadiazole and pyrazolopyrimidine moieties?

Use K₂CO₃ as a base in DMF at 50–60°C to facilitate nucleophilic substitution between the oxadiazole-chloride intermediate and the pyrazolopyrimidine methylamine group. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and optimizing stoichiometry (1:1.1 molar ratio) improves yields to >75% .

Q. How to resolve contradictions between computational docking predictions and experimental binding assays?

If molecular docking (e.g., using Discovery Studio ) predicts strong binding to a kinase but assays show weak activity, consider:

  • Solvent effects : Simulate explicit solvent models to account for hydration.
  • Conformational flexibility : Perform MD simulations to assess dynamic binding.
  • Protonation states : Adjust ligand charges (e.g., amide tautomerism) in docking software like MarvinSketch .

Q. What strategies mitigate poor aqueous solubility during in vitro testing?

  • Salt formation : Convert the carboxamide to a sodium salt via treatment with NaHCO₃.
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug design : Introduce hydrolyzable esters (e.g., methyl or ethyl esters) to enhance bioavailability .

Q. How to design SAR studies for this compound’s derivatives?

Prioritize modifications at:

  • Pyrimidine C5 : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance π-stacking.
  • Oxadiazole substituents : Replace 5-methylisoxazole with bulkier heterocycles (e.g., thiadiazole) to probe steric effects.
  • Amide linker : Explore N-alkylation (e.g., ethyl, propyl) to modulate membrane permeability. Validate via IC₅₀ assays and X-ray crystallography of ligand-target complexes .

Methodological Notes

  • Spectral Data Interpretation : For ambiguous NMR signals (e.g., overlapping pyrazole and pyrimidine protons), use 2D COSY or NOESY to resolve spin-spin coupling .
  • Crystallization Troubleshooting : If crystallization fails, employ gradient sublimation or solvent diffusion (hexane/DCM) to obtain single crystals for XRD analysis .
  • Biological Assay Controls : Include staurosporine (kinase inhibitor) and diazepam (GABA agonist) as positive controls in enzymatic or receptor-binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.